2-Nitrobenzaldehyde
Overview
Description
2-Nitrobenzaldehyde is an organic aromatic compound with the chemical formula C₇H₅NO₃. It is characterized by the presence of a nitro group (NO₂) attached to the benzene ring at the ortho position relative to the formyl group (CHO). This compound appears as a pale yellow crystalline powder and has a melting point of 43°C and a boiling point of 152°C . It is insoluble in water but soluble in organic solvents such as ethanol, ether, and benzene . Historically, this compound was used as an intermediate in the synthesis of the dye Indigo .
Mechanism of Action
Target of Action
2-Nitrobenzaldehyde is an organic aromatic compound containing a nitro group ortho to formyl . It primarily targets organic molecules and biochemical pathways involved in the synthesis of dyes and drugs .
Mode of Action
The key step of the mechanism of the ylide reaction is the nucleophilic addition of the ylide to the electrophilic carbonyl group, forming a 4-membered ring that dissociates into product molecules . The stereoselectivity of the reaction is predicted by the nature of the ylide .
Biochemical Pathways
The main routes to this compound begin with the nitration of styrene and cinnamic acid followed by the conversions of the resulting 2-nitrostyrene and 2-nitrocinnamic acids . The compound is then oxidized to 2-nitrocinnamic acid, which is decarboxylated to the 2-nitrostyrene . The vinyl group can be oxidized in a number of different ways to yield this compound .
Pharmacokinetics
Its physical properties such as being a pale yellow crystalline powder, having a melting point of 43 °c, and being insoluble in water may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound is an intermediate in an early route to indigo, a water-insoluble dye commonly used to dye jeans and other fabrics . It can also react with chitosan to form 2-nitrobenzyl-chitosan, which is soluble in trifluoroacetic acid and can also be electrospun into nanofiber matrices .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the nitration of styrene and cinnamic acid is performed at cold temperatures . Additionally, the compound’s solubility and stability may be affected by the pH and the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
2-Nitrobenzaldehyde is a versatile compound in synthetic organic chemistry . It can undergo key reactions such as reduction to yield 2-aminobenzaldehyde, Schiff base synthesis with primary amines, and Michael addition reactions . These reactions showcase the compound’s adaptability and utility in diverse synthetic pathways .
Cellular Effects
Given its two relatively reactive groups, this compound is a potential starting material for other compounds . Therefore, it may indirectly influence cellular processes through its derivatives.
Molecular Mechanism
The molecular mechanism of this compound involves various chemical reactions. For instance, in the Baeyer-Drewson indigo synthesis, this compound condenses with acetone in basic aqueous solution to yield indigo . This reaction pathway is a testament to the compound’s versatility in synthetic organic chemistry .
Temporal Effects in Laboratory Settings
This compound exhibits a fascinating interplay of solubility across different media . While not entirely insoluble, this compound demonstrates only partial solubility in water . In contrast, it displays excellent solubility in various organic solvents . These solubility properties can affect the stability and degradation of this compound in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound on animal models have not been extensively studied. Animal models are generally used for ascertaining the properties of absorption, distribution, metabolism, elimination, and toxicity (ADMET) of compounds .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its synthesis. The main routes to nitrobenzaldehyde begin with the nitration of styrene and cinnamic acid followed by the conversions of the resulting 2-nitrostyrene and 2-nitrocinnamic acids .
Transport and Distribution
Its solubility properties suggest that it may interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitration of Styrene and Cinnamic Acid: The nitration of styrene and cinnamic acid followed by the conversion of the resulting 2-nitrostyrene and 2-nitrocinnamic acids can yield 2-Nitrobenzaldehyde.
Nitration of Cinnamaldehyde: Cinnamaldehyde can be nitrated in a solution of acetic anhydride in acetic acid to produce 2-nitrocinnamaldehyde, which is then oxidized to 2-nitrocinnamic acid and subsequently decarboxylated to 2-nitrostyrene.
Nitration of Toluene: Toluene is mono-nitrated at cold temperatures to produce 2-nitrotoluene, which can then be oxidized to yield this compound.
Halogenation and Oxidation: 2-nitrotoluene can be halogenated to form a 2-nitrobenzyl halide, which is then oxidized using dimethyl sulfoxide (DMSO) and sodium bicarbonate to yield this compound.
Industrial Production Methods
Alkali Metal Salt Method: The alkali metal salt of 2-nitrophenylpyruvic acid is treated with an alkali metal hypochlorite in an aqueous medium to produce 2-nitrobenzylidene chloride, which upon hydrolysis yields this compound.
Selective Isomer Separation: A new approach involves the formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane, followed by hydrolysis using an acidic heterogeneous catalyst.
Chemical Reactions Analysis
Types of Reactions
Reduction: 2-Nitrobenzaldehyde can be reduced to 2-aminobenzaldehyde using reducing agents such as sodium borohydride.
Schiff Base Synthesis: It reacts with primary amines to form Schiff bases, which are useful in various organic synthesis applications.
Michael Addition: It can undergo Michael addition reactions with nucleophiles.
Sandmeyer Reaction: This reaction can convert this compound to 2-nitrobenzoic acid.
Oxidation: Selenium dioxide can oxidize this compound to 2-nitrobenzoic acid.
Condensation Reactions: It can undergo condensation reactions with aromatic hydrocarbons to form benzanthrone derivatives.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride for reduction reactions.
Oxidizing Agents: Selenium dioxide for oxidation reactions.
Acidic Solvents: Used in oxidation reactions under reflux conditions.
Major Products
2-Aminobenzaldehyde: Formed from reduction reactions.
Schiff Bases: Formed from reactions with primary amines.
2-Nitrobenzoic Acid: Formed from oxidation and Sandmeyer reactions.
Benzanthrone Derivatives: Formed from condensation reactions.
Scientific Research Applications
2-Nitrobenzaldehyde is a versatile compound with numerous applications in scientific research:
Biomedical Research: Schiff bases derived from this compound have shown potential as antibacterial and anticancer agents.
Photochemistry: The 2-nitrobenzyl group is photolabile and can be cleaved upon exposure to ultraviolet light, making it useful in photochemical studies.
Material Science: It is used in the preparation of 2-nitrobenzyl-chitosan, which can be electrospun into nanofiber matrices for various applications.
Comparison with Similar Compounds
2-Nitrobenzaldehyde can be compared with other nitro-substituted benzaldehydes, such as:
3-Nitrobenzaldehyde: This compound has the nitro group at the meta position relative to the formyl group.
4-Nitrobenzaldehyde: This compound has the nitro group at the para position relative to the formyl group.
2-Chlorobenzaldehyde: This compound has a chlorine atom instead of a nitro group at the ortho position.
The uniqueness of this compound lies in its ortho-nitro substitution, which significantly influences its chemical reactivity and applications in organic synthesis and biomedical research .
Properties
IUPAC Name |
2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWKITSNTDAEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022060 | |
Record name | 2-Nitrobenzaldehyde | |
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Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Partially soluble in water (2.32 g/L at 25 deg C); [ChemIDplus] Yellow crystalline powder; [MSDSonline] | |
Record name | 2-Nitrobenzaldehyde | |
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CAS No. |
552-89-6 | |
Record name | 2-Nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-89-6 | |
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Record name | 2-Nitrobenzaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552896 | |
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Record name | 2-NITROBENZALDEHYDE | |
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Record name | Benzaldehyde, 2-nitro- | |
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Record name | 2-Nitrobenzaldehyde | |
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Record name | 2-nitrobenzaldehyde | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.206 | |
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Record name | 2-NITROBENZALDEHYDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48B18Q9B8E | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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